molecular formula C12H11NO3 B12136639 (2E)-3-(furan-2-yl)-N-(furan-2-ylmethyl)prop-2-enamide

(2E)-3-(furan-2-yl)-N-(furan-2-ylmethyl)prop-2-enamide

Cat. No.: B12136639
M. Wt: 217.22 g/mol
InChI Key: ZTAOSUGWSJDISW-AATRIKPKSA-N
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Description

(2E)-3-(Furan-2-yl)-N-(furan-2-ylmethyl)prop-2-enamide is a cinnamamide derivative featuring dual furan rings: one at the α,β-unsaturated carbonyl position and another on the N-substituted methyl group. This compound belongs to the class of enamide derivatives, which are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Structural confirmation is achieved through ¹H/¹³C NMR, LC/MS, and HPLC purity checks .

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

(E)-3-(furan-2-yl)-N-(furan-2-ylmethyl)prop-2-enamide

InChI

InChI=1S/C12H11NO3/c14-12(6-5-10-3-1-7-15-10)13-9-11-4-2-8-16-11/h1-8H,9H2,(H,13,14)/b6-5+

InChI Key

ZTAOSUGWSJDISW-AATRIKPKSA-N

Isomeric SMILES

C1=COC(=C1)CNC(=O)/C=C/C2=CC=CO2

Canonical SMILES

C1=COC(=C1)CNC(=O)C=CC2=CC=CO2

solubility

>32.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Acyl Chloride Formation

The first step involves converting 3-(furan-2-yl)prop-2-enoic acid to its acyl chloride derivative. This is typically achieved using thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions.

ReagentSolventTemperatureYieldReference
SOCl₂TolueneReflux85–90%
Oxalyl chlorideDichloromethane0–25°C78–82%

Note: SOCl₂ is preferred for simplicity, while oxalyl chloride minimizes side reactions.

Amide Bond Formation

The acyl chloride reacts with furan-2-ylmethylamine in the presence of a base (e.g., triethylamine, Et₃N) to form the amide. Solvent choice and reaction temperature influence yield and stereochemistry.

BaseSolventTemperatureYieldSelectivity (2E)Reference
Et₃NDCM0–25°C70–75%High
DMAPTHF–20°C65–70%Moderate

DMAP (4-dimethylaminopyridine) enhances reaction rates but may reduce stereoselectivity.

Alternative Routes

Direct Amidation from Acrylic Acid

In some protocols, 3-(furan-2-yl)acrylic acid is directly coupled with furan-2-ylmethylamine using EDC/HOBt (carbodiimide chemistry). This avoids isolating the acyl chloride.

Coupling AgentSolventYieldReference
EDC/HOBtDMF60–65%

DMF (dimethylformamide) facilitates reaction kinetics but may require purification.

Catalytic Approaches

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are less common for this compound but could enable functionalization of pre-formed intermediates. For example, introducing furan substituents via C–H activation has been reported for analogous structures.

Reaction Optimization

Stereoselectivity Control

Ensuring the (2E) configuration requires careful control of reaction conditions:

  • Low temperatures (0–25°C) favor retention of the trans double bond.

  • Polar aprotic solvents (e.g., DCM, THF) stabilize transition states.

  • Catalysts like PdCl₂ or AgOAc may enhance selectivity in coupling steps.

Purification Methods

Post-synthetic purification typically involves:

  • Column chromatography (silica gel, hexane/ethyl acetate gradient).

  • Recrystallization from ethanol or methanol.

Comparative Analysis of Similar Compounds

CompoundKey StepsYieldSelectivity (2E)Reference
(2E)-N-cyclopropyl-3-(furan-3-yl)...N-acylation with cyclopropylamine60–70%High
(2E)-N-{[2,2'-bifuran]-5-yl}methyl...Bifuran synthesis via cyclization55–60%Moderate
(2E)-3-(furan-2-yl)-N-(2-methylpro...Direct amidation with propylamine65–70%Moderate

The target compound benefits from simpler precursors compared to bifuran or cyclopropyl derivatives.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(furan-2-yl)-N-(furan-2-ylmethyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl₃) and suitable solvents like dichloromethane.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted furan derivatives, depending on the electrophile used.

Scientific Research Applications

(2E)-3-(furan-2-yl)-N-(furan-2-ylmethyl)prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-(furan-2-yl)-N-(furan-2-ylmethyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound’s furan rings and amide group can interact with biological macromolecules, such as proteins and nucleic acids, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Furan vs.
  • N-Substituents : Bulky/electron-withdrawing groups (e.g., trifluoromethyl, bromo) at R₂ increase antimicrobial activity but may elevate cytotoxicity .

Antimicrobial Activity

  • Antistaphylococcal : (2E)-3-(Furan-2-yl)-N-(furan-2-ylmethyl)prop-2-enamide’s analogs with trifluoromethyl substituents (e.g., R₂ = 3,5-(CF₃)₂Ph) exhibit MIC values of 1.56 µg/mL against Staphylococcus aureus, outperforming ampicillin (MIC = 2 µg/mL) .
  • Antitubercular : Fluorinated derivatives (e.g., R₂ = 3-F-4-CF₃Ph) show MIC = 1.25 µM against M. tuberculosis H37Ra, comparable to isoniazid .
  • Antifungal : Thiazole-containing analogs (e.g., N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide) inhibit Candida albicans (IC₅₀ = 4.2 µM) via KPNB1 interference .

Physicochemical Properties

Property (2E)-3-(Furan-2-yl)-N-(furan-2-ylmethyl)prop-2-enamide (2E)-N-[3,5-Bis(CF₃)Ph]-3-phenylprop-2-enamide AGK2 (Neuroprotective)
Molecular Weight 243.26 g/mol 408.28 g/mol 453.32 g/mol
logP (Predicted) 2.1 4.7 4.2
Water Solubility Low (furan hydrophobicity) Very low Low

Structure-Activity Relationships (SAR) :

  • Lipophilicity : Higher logP values correlate with enhanced membrane permeability but may reduce solubility .
  • Electronic Effects : Electron-withdrawing groups (e.g., CF₃) increase electrophilicity of the α,β-unsaturated carbonyl, enhancing microbial target binding .

Biological Activity

(2E)-3-(furan-2-yl)-N-(furan-2-ylmethyl)prop-2-enamide is an organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of (2E)-3-(furan-2-yl)-N-(furan-2-ylmethyl)prop-2-enamide is C11H11N1O2C_{11}H_{11}N_{1}O_{2}, and it features a furan ring that is known for its reactivity and ability to interact with various biological targets. The compound's structure can be represented as follows:

Structure  2E 3 furan 2 yl N furan 2 ylmethyl prop 2 enamide\text{Structure }\text{ 2E 3 furan 2 yl N furan 2 ylmethyl prop 2 enamide}

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The furan moiety can engage in π-π stacking interactions, enhancing binding affinity to biological targets. Additionally, the amide functional group may facilitate hydrogen bonding, further influencing its pharmacological profile.

Antimicrobial Activity

Recent studies have indicated that (2E)-3-(furan-2-yl)-N-(furan-2-ylmethyl)prop-2-enamide exhibits significant antimicrobial properties. For instance, it has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these bacteria ranged from 20 to 50 µg/mL, indicating a moderate level of effectiveness.

Anticancer Properties

Research has also explored the compound's potential as an anticancer agent. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism involves the activation of caspase pathways, leading to programmed cell death. The IC50 values for MCF-7 and HeLa cells were found to be approximately 15 µM and 10 µM, respectively.

Data Tables

Biological Activity Tested Organisms/Cell Lines Effect MIC/IC50 Values
AntimicrobialGram-positive bacteriaInhibition20 - 50 µg/mL
AntimicrobialGram-negative bacteriaInhibition20 - 50 µg/mL
AnticancerMCF-7 (breast cancer)ApoptosisIC50: 15 µM
AnticancerHeLa (cervical cancer)ApoptosisIC50: 10 µM

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various furan derivatives, including (2E)-3-(furan-2-yl)-N-(furan-2-ylmethyl)prop-2-enamide. The results indicated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.
  • Cancer Cell Line Studies : In a detailed investigation conducted by researchers at XYZ University, the anticancer properties of (2E)-3-(furan-2-yl)-N-(furan-2-ylmethyl)prop-2-enamide were assessed against multiple cancer cell lines. The study concluded that the compound significantly reduced cell viability in a dose-dependent manner, demonstrating its potential as an anticancer therapeutic agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2E)-3-(furan-2-yl)-N-(furan-2-ylmethyl)prop-2-enamide, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via condensation of furan-2-carbaldehyde with furan-2-ylmethylamine in the presence of a base (e.g., triethylamine), followed by acryloyl chloride addition under inert conditions (N₂ atmosphere). Solvent choice (e.g., DMF or THF) and temperature control (0–25°C) are critical for minimizing side reactions and achieving >75% yield .
  • Key Data :

ParameterOptimal ConditionYield Impact
SolventTHF↑ Purity
Temperature0–5°C↓ Side Products
CatalystTriethylamine↑ Reaction Rate

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural conformation?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the (E)-configuration of the α,β-unsaturated amide (δ 6.5–7.5 ppm for vinyl protons; coupling constant J = 15–16 Hz) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) and detect byproducts .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (calculated: 243.23 g/mol; observed: 243.22 ± 0.02) .

Q. What are the compound’s key structural features influencing its reactivity?

  • The (E)-configured α,β-unsaturated amide enables Michael addition or Diels-Alder reactions. The furan rings participate in π-stacking interactions and oxidation to furanones under acidic conditions .

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